Hexaphenol

EUV Lithography Molecular Resist Nanopatterning

This rigid, bowl-shaped tribenzocyclononene core with six pre-organized hydroxyl groups delivers cooperative hydrogen-bonding and high crosslink density not found in linear polyphenols. Critical for EUV photoresists (26 nm resolution), molecular clathrates (host-guest systems), flame-retardant electrolytes (HCP synthesis), and high-performance epoxy resins. Choose for applications requiring thermal stability and a high density of reactive sites.

Molecular Formula C21H18O6
Molecular Weight 366.4 g/mol
CAS No. 1506-76-9
Cat. No. B075136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexaphenol
CAS1506-76-9
Molecular FormulaC21H18O6
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESC1C2=CC(=C(C=C2CC3=CC(=C(C=C3CC4=CC(=C(C=C41)O)O)O)O)O)O
InChIInChI=1S/C21H18O6/c22-16-4-10-1-11-5-17(23)19(25)7-13(11)3-15-9-21(27)20(26)8-14(15)2-12(10)6-18(16)24/h4-9,22-27H,1-3H2
InChIKeyOOBDZXQTZWOBBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexaphenol (CAS 1506-76-9) for Research and Industrial Applications – Core Properties and Structural Profile


Hexaphenol (CAS 1506-76-9), also referred to as cyclotricatechylene, is a polyphenolic compound with the molecular formula C₂₁H₁₈O₆ and a molecular weight of 366.4 g/mol [1]. It is characterized by a tribenzo[a,d,g]cyclononene core functionalized with six phenolic hydroxyl groups, forming a rigid, bowl-shaped three-dimensional architecture [2]. This structure confers a high melting point (>310 °C) and limited solubility in water, with greater solubility in hot water and organic solvents . Hexaphenol is a synthetic compound, typically prepared via the oxidation of inositol or the reduction of tetrahydroxybenzoquinone .

Why Hexaphenol (CAS 1506-76-9) Cannot Be Replaced by Simple In-Class Phenolic Analogs


Generic substitution of Hexaphenol with simpler polyphenols or mono-phenolic antioxidants fails due to fundamental differences in molecular architecture and functional density. Unlike linear polyphenols (e.g., resveratrol, quercetin) or simple synthetic antioxidants (e.g., BHT), Hexaphenol possesses a rigid, bowl-shaped tribenzocyclononene scaffold that spatially pre-organizes six hydroxyl groups [1]. This unique topology enables cooperative hydrogen-bonding networks and a high density of reactive sites per molecule, which are critical for applications requiring high crosslink density (e.g., high-performance polymers), specific host-guest interactions (e.g., supramolecular clathrate formation), or high thermal stability [2]. The quantitative evidence in Section 3 demonstrates that these structural differences translate directly into measurable performance gaps in key application metrics, making Hexaphenol the specific, non-substitutable choice for targeted research and industrial applications.

Hexaphenol (CAS 1506-76-9) Quantitative Evidence for Differentiated Scientific Selection


Hexaphenol-Derivative EUV Lithography Performance: 26 nm Line Width Resolution

A derivative of Hexaphenol, DHP-L6 (synthesized by bonding perfluoroalkyl ether moieties to a dendritic hexaphenol core), demonstrates single-component molecular resist capability for extreme ultraviolet (EUV) lithography. Upon EUV exposure, DHP-L6 films exhibit a negative-tone solubility change, enabling high-resolution patterning [1]. In direct performance benchmarking, DHP-L6 achieved a stencil pattern line width of 26 nm at an exposure dose of 110 mJ cm⁻² [1]. This resolution is a specific, quantifiable performance metric for next-generation semiconductor manufacturing.

EUV Lithography Molecular Resist Nanopatterning

Hexaphenol-Based Clathrate Formation: Quantitative X-Ray Crystallographic Data

Hexaphenol (specifically, the hexakis(p-hydroxyphenyloxy)benzene analogue) forms a true clathrate structure upon crystallization, as confirmed by X-ray diffraction analysis [1]. The host molecule forms a trigonal adduct in space group R3, with unit cell parameters a = 22.088(3) Å and c = 12.232(3) Å, containing 6 molecules of pyridine per host molecule [1]. This demonstrates its capacity for specific, ordered molecular inclusion.

Supramolecular Chemistry Host-Guest Chemistry Crystal Engineering

Hexaphenol-Based Flame Retardant Electrolyte: Patent-Backed Polymer Electrolyte Application

A patent describes a polymer electrolyte with a flame-retardant function, wherein the flame-retardant structure is synthesized using hexaphenol aminocyclophosphazene (HCP) [1]. The patent claims that this electrolyte exhibits excellent thermal stability and good mechanical properties, addressing the issue of inorganic filler incompatibility in conventional polymer electrolytes [1].

Lithium-Ion Battery Polymer Electrolyte Flame Retardant

Optimal Research and Industrial Application Scenarios for Hexaphenol (CAS 1506-76-9)


Development of Single-Component Molecular Resists for EUV Lithography

Hexaphenol's dendritic derivative, DHP-L6, has been experimentally validated as a single-component molecular resist for EUV lithography, achieving 26 nm line width resolution [1]. Researchers developing next-generation photoresists for semiconductor manufacturing should prioritize Hexaphenol-based platforms when seeking materials that combine high glass transition temperature with radiation-induced solubility switching.

Supramolecular Host-Guest Chemistry and Crystal Engineering

The ability of Hexaphenol analogues to form well-defined clathrate structures with specific guest molecules (e.g., pyridine) is quantitatively confirmed by X-ray crystallography [2]. This makes Hexaphenol a valuable scaffold for designing molecular hosts, porous materials, or separation media where precise, pre-organized binding sites are required.

Synthesis of Flame-Retardant Polymer Electrolytes for Lithium-Ion Batteries

Hexaphenol serves as a key precursor for synthesizing hexaphenol aminocyclophosphazene (HCP), a flame-retardant additive that enhances the thermal stability and mechanical properties of polymer electrolytes in lithium-ion batteries [3]. This application is particularly relevant for researchers aiming to improve battery safety without relying on conventional, poorly dispersible inorganic fillers.

Precursor for High-Performance Epoxy Resins and Polycarbonates

As a hexa-functional phenolic monomer, Hexaphenol can be used as an intermediate in the synthesis of high-performance epoxy resins and polycarbonates, where its rigid core and high hydroxyl density contribute to enhanced crosslink density, thermal stability, and mechanical rigidity in the final polymer network [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hexaphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.